1-((5-(Thiophen-3-yl)pyridin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea
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Description
1-((5-(Thiophen-3-yl)pyridin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in B-cell receptor signaling, and its inhibition has been shown to be effective in the treatment of various B-cell malignancies.
Scientific Research Applications
Synthesis and Molecular Structure Investigations
- A study by Li and Chen (2008) developed a method for synthesizing 1,3,4‐thiadiazol‐2‐yl urea derivatives from heterocyclic amino compounds using microwave irradiation, offering a convenient synthesis route that could be applicable to similar compounds including the one of interest (Li & Chen, 2008).
Crystal Structure and Reactivity
- Research by Stojanovic et al. (2010) on N-phenyl-N′-(pyridin-2-ylmethyl)thiourea derivatives, which led to the discovery of new ionic liquids through methylation, underscores the importance of structural modifications on the properties and potential applications of urea derivatives (Stojanovic et al., 2010).
Ligand Binding and Metal Ion Interaction
- Qureshi et al. (2009) described the synthesis of a ligand that binds metal ions and demonstrates how adjusting the ligand structure can influence binding capabilities, relevant for developing metal coordination complexes with urea-based ligands (Qureshi et al., 2009).
Chemical Stability and Modification
- Jung et al. (2008) investigated the reaction of a urea derivative with methyl iodide, providing insights into chemical stability and reactivity that are essential for further chemical modifications of urea-based compounds (Jung et al., 2008).
Anticancer Activity
- Li et al. (2019) explored 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives for their potential anti-CML activity, highlighting the therapeutic applications of urea derivatives in oncology (Li et al., 2019).
Stereochemistry in Drug Development
- Chen et al. (2010) detailed the stereochemical synthesis of an active metabolite of a PI3 kinase inhibitor, emphasizing the role of stereochemistry in the pharmacological efficacy of urea derivatives (Chen et al., 2010).
Cytokinin-like Activity in Plant Biology
- Ricci and Bertoletti (2009) discussed urea derivatives as cytokinin-like compounds in plant biology, suggesting potential agricultural applications (Ricci & Bertoletti, 2009).
properties
IUPAC Name |
1-[(5-thiophen-3-ylpyridin-3-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3OS/c19-18(20,21)15-3-1-2-4-16(15)24-17(25)23-9-12-7-14(10-22-8-12)13-5-6-26-11-13/h1-8,10-11H,9H2,(H2,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZRGACWHCQSBKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NCC2=CC(=CN=C2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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